molecular formula C20H31N3O3S B4854780 3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide

3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide

Cat. No. B4854780
M. Wt: 393.5 g/mol
InChI Key: RZCWMLNZLACXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide, also known as Boc-protected cyclohexylpiperidine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine derivative that has been found to have potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of 3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine has been found to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been found to reduce the levels of inflammatory cytokines, which can lead to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of 3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

For research include the development of new derivatives with improved therapeutic properties and the investigation of the compound's potential as a treatment for various disorders.

Scientific Research Applications

3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Moreover, it has been reported to have potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamided cyclohexylpiperidine has also been studied for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

3-[(benzylsulfonylamino)methyl]-N-cyclohexylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c24-20(22-19-11-5-2-6-12-19)23-13-7-10-18(15-23)14-21-27(25,26)16-17-8-3-1-4-9-17/h1,3-4,8-9,18-19,21H,2,5-7,10-16H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWMLNZLACXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC(C2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide
Reactant of Route 6
3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.